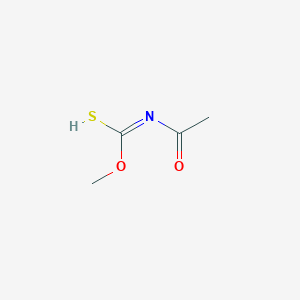
O-methyl N-acetylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-methyl N-acetylcarbamothioate is an organic compound with the molecular formula C4H7NO2S and a molecular weight of 133.17 g/mol It is a derivative of thiocarbamic acid, where the nitrogen atom is acetylated and the oxygen atom is methylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl N-acetylcarbamothioate typically involves the reaction of thiocarbamic acid derivatives with acetic anhydride and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Thiocarbamic acid derivative+Acetic anhydride+Methanol→N-(Acetyl)thiocarbamic acid O-methyl ester
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
O-methyl N-acetylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
O-methyl N-acetylcarbamothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism by which O-methyl N-acetylcarbamothioate exerts its effects involves interactions with specific molecular targets. The acetyl and thiocarbamic acid moieties play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-thiocarbaminsaeure-methylester
- Acetyl-thiocarbamidsaeure-O-methylester
- N-Acetyl-monothiocarbamidsaeure-O-methylester
Uniqueness
O-methyl N-acetylcarbamothioate is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
16696-87-0 |
|---|---|
Molekularformel |
C4H7NO2S |
Molekulargewicht |
133.17 g/mol |
IUPAC-Name |
O-methyl N-acetylcarbamothioate |
InChI |
InChI=1S/C4H7NO2S/c1-3(6)5-4(8)7-2/h1-2H3,(H,5,6,8) |
InChI-Schlüssel |
JMKHFRWHKOMIKM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)OC |
Isomerische SMILES |
CC(=O)N=C(OC)S |
Kanonische SMILES |
CC(=O)N=C(OC)S |
Synonyme |
N-(Acetyl)thiocarbamic acid O-methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















